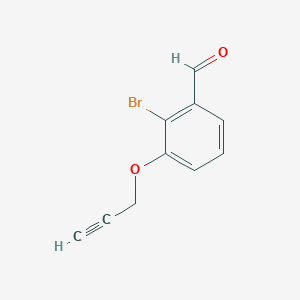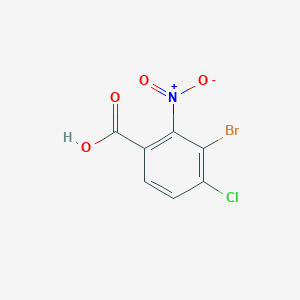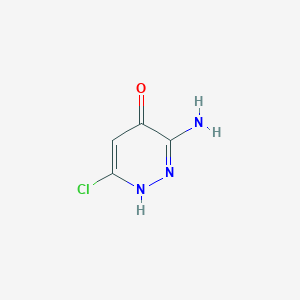
1-(3-Bromo-4-fluorobenzoyl)azetidine
Übersicht
Beschreibung
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Specific chemical reactions involving 1-(3-Bromo-4-fluorobenzoyl)azetidine were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
1-(3-Bromo-4-fluorobenzoyl)azetidine and its derivatives have been researched for their potential in antibacterial applications. A study by Ikee et al. (2008) demonstrated the synthesis of novel fluoroquinolones by integrating azetidine derivatives into the quinolone nucleus, showing increased antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinically used fluoroquinolones (Ikee et al., 2008). Additionally, Saeed et al. (2010) synthesized novel thiazolines using substituted fluorobenzoylimino derivatives, showing promising antibacterial properties (Saeed et al., 2010).
Synthesis of Novel Compounds
The versatility of azetidine derivatives, including 1-(3-Bromo-4-fluorobenzoyl)azetidine, in the synthesis of various novel compounds has been a significant area of research. Stankovic et al. (2013) demonstrated the utility of 3-bromo-3-ethylazetidines in preparing a range of functionalized azetidines, highlighting their potential as precursors for novel compounds (Stankovic et al., 2013).
Antimicrobial and Anticancer Properties
Research into the antimicrobial and anticancer properties of azetidine derivatives has been conducted. For instance, Rajulu et al. (2014) synthesized N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones, which exhibited notable antibacterial and anticancer properties (Rajulu et al., 2014).
Antioxidant Activity
Nagavolu et al. (2017) explored the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, assessing their in-vitro antioxidant potentials. This study indicated the potential of such compounds, including 1-(3-Bromo-4-fluorobenzoyl)azetidine derivatives, in antioxidant applications (Nagavolu et al., 2017).
Potential in Medicinal Chemistry
The application of 1-(3-Bromo-4-fluorobenzoyl)azetidine in medicinal chemistry, particularly in synthesizing compounds with potential therapeutic applications, is a significant area of research. Studies such as those by Leng and Qin (2018) on the development of new fluorosulfonylation reagents and their application in the synthesis of functionalized isoxazoles contribute to this field (Leng & Qin, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azetidin-1-yl-(3-bromo-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-6-7(2-3-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBBBNVLLPYFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-fluorobenzoyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)

![1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B1383840.png)






